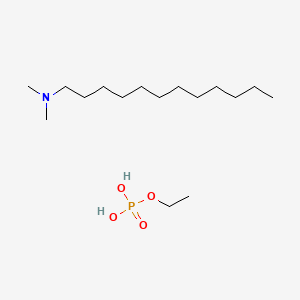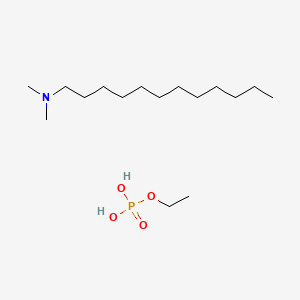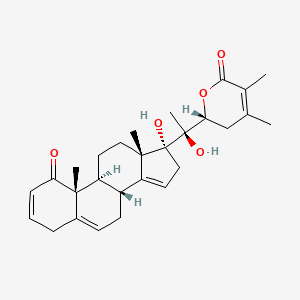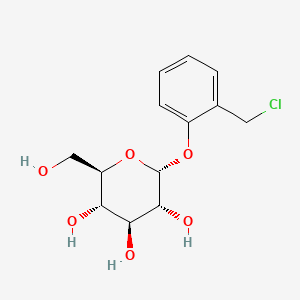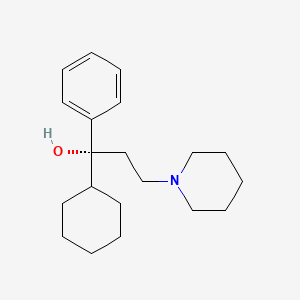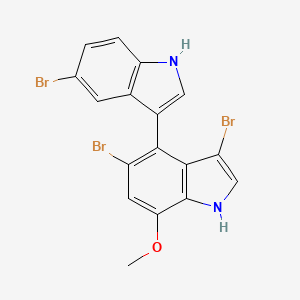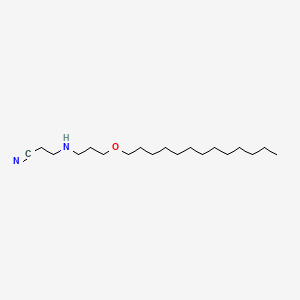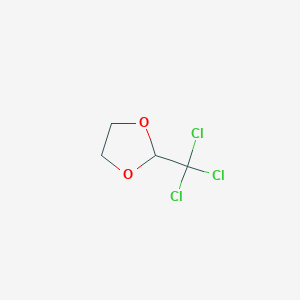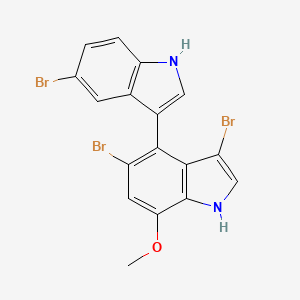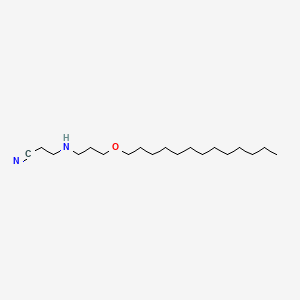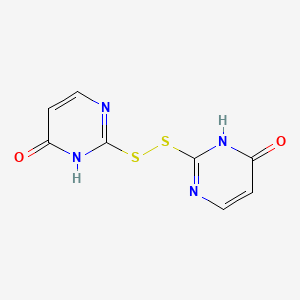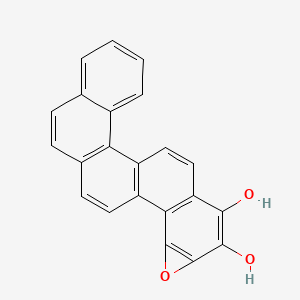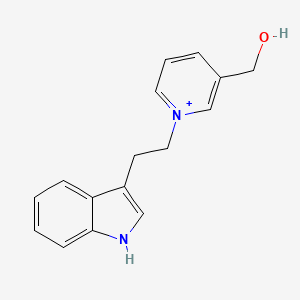
(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol: is a complex organic compound that features both an indole and a pyridine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the indole and pyridine precursors, which are then linked through a series of reactions involving alkylation, reduction, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between indole and pyridine-containing molecules and various biological targets. It may also serve as a probe for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings in its structure allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)ethanol
- (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)amine
- (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)ketone
Uniqueness
What sets (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol apart from similar compounds is its specific combination of functional groups and the spatial arrangement of the indole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
13426-97-6 |
|---|---|
Molecular Formula |
C16H17N2O+ |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
[1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-3-yl]methanol |
InChI |
InChI=1S/C16H17N2O/c19-12-13-4-3-8-18(11-13)9-7-14-10-17-16-6-2-1-5-15(14)16/h1-6,8,10-11,17,19H,7,9,12H2/q+1 |
InChI Key |
HWWVGSUELIMHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[N+]3=CC=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


